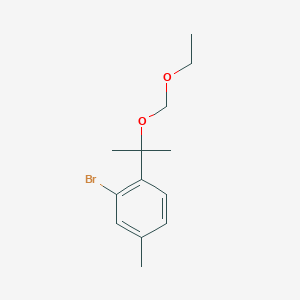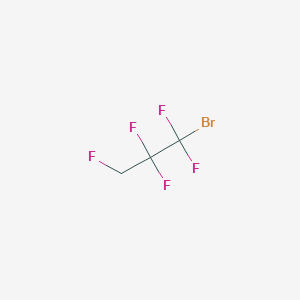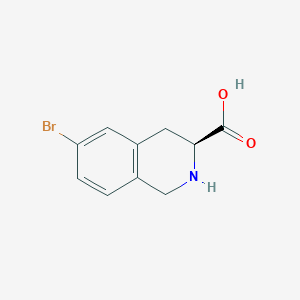![molecular formula C16H22O3 B13898650 (R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13898650.png)
(R)-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane is an organic compound that features a dioxolane ring, a benzyloxy group, and a butenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is often introduced via a Williamson ether synthesis, where a benzyl halide reacts with an alcohol in the presence of a base.
Attachment of the Butenyl Side Chain: The butenyl side chain can be attached through a variety of methods, including cross-coupling reactions such as the Heck or Suzuki reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the butenyl side chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), benzyl halides
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Saturated butyl side chain
Substitution: Various substituted benzyloxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it can serve as a probe to study enzyme mechanisms and interactions due to its unique structural features.
Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1-3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dioxolane ring can provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1,3-dioxepane: Similar structure but with a dioxepane ring.
Uniqueness
The unique combination of the dioxolane ring, benzyloxy group, and butenyl side chain in ®-4-[(S)-1-(Benzyloxy)-3-buten-1-yl]-2,2-dimethyl-1-3-dioxolane provides distinct steric and electronic properties that can be exploited in various chemical and biological applications.
Eigenschaften
Molekularformel |
C16H22O3 |
|---|---|
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
(4R)-2,2-dimethyl-4-[(1S)-1-phenylmethoxybut-3-enyl]-1,3-dioxolane |
InChI |
InChI=1S/C16H22O3/c1-4-8-14(15-12-18-16(2,3)19-15)17-11-13-9-6-5-7-10-13/h4-7,9-10,14-15H,1,8,11-12H2,2-3H3/t14-,15+/m0/s1 |
InChI-Schlüssel |
ACOTVAFHSYWWGS-LSDHHAIUSA-N |
Isomerische SMILES |
CC1(OC[C@@H](O1)[C@H](CC=C)OCC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(OCC(O1)C(CC=C)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B13898588.png)
![2-chloro-N-(5-methyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B13898601.png)
![[3-(Dimethylamino)-3-methyl-pyrrolidin-1-yl]-phenyl-methanone](/img/structure/B13898607.png)
![[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone](/img/structure/B13898615.png)
![methyl (3aR,5R,6R,6aR)-6-bromo-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[d]oxazole-5-carboxylate](/img/structure/B13898620.png)




![Methyl cis-5-benzyl-3,4,6,6A-tetrahydro-1H-furo[3,4-C]pyrrole-3A-carboxylate](/img/structure/B13898645.png)

![2-benzyl-4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B13898664.png)
![(S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B13898671.png)
